

Confirming the Covalent Binding of Nirmatrelvir Analog-1 to Cys145: A Comparative Guide

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Compound of Interest		
Compound Name:	Nirmatrelvir analog-1	
Cat. No.:	B15554840	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data confirming the covalent binding of a Nirmatrelvir analog to the Cys145 residue of the SARS-CoV-2 main protease (Mpro). For the purpose of this guide, "Nirmatrelvir analog-1" will be represented by Nirmatrelvir, the active component of Paxlovid. We will compare its binding characteristics with other Mpro inhibitors, providing a framework for evaluating potential antiviral candidates.

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 Mpro, a cysteine protease crucial for viral replication.[1][2][3] Its mechanism of action involves the formation of a reversible covalent bond between the nitrile warhead of the drug and the catalytic cysteine residue (Cys145) of the enzyme.[1][2][4][5][6] This interaction has been extensively characterized using various biochemical and biophysical methods.

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the inhibitory potency of Nirmatrelvir and two other Mpro inhibitors, GC376 (a covalent inhibitor with an aldehyde warhead) and Ensitrelvir (a non-covalent inhibitor).

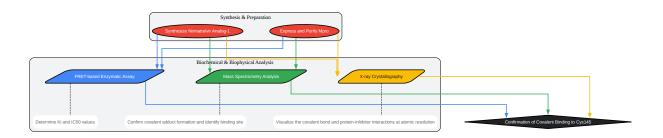


Inhibitor	Target	Inhibition Mechanism	Ki (nM)	IC50 (μM)
Nirmatrelvir	SARS-CoV-2 Mpro	Reversible Covalent	0.933	0.0192
GC376	SARS-CoV-2 Mpro	Reversible Covalent	40	0.89
Ensitrelvir	SARS-CoV-2 Mpro	Non-covalent	-	-

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values are key indicators of an inhibitor's potency. A lower value signifies a more potent inhibitor.

Mandatory Visualization Experimental Workflow for Confirmation of Covalent Binding



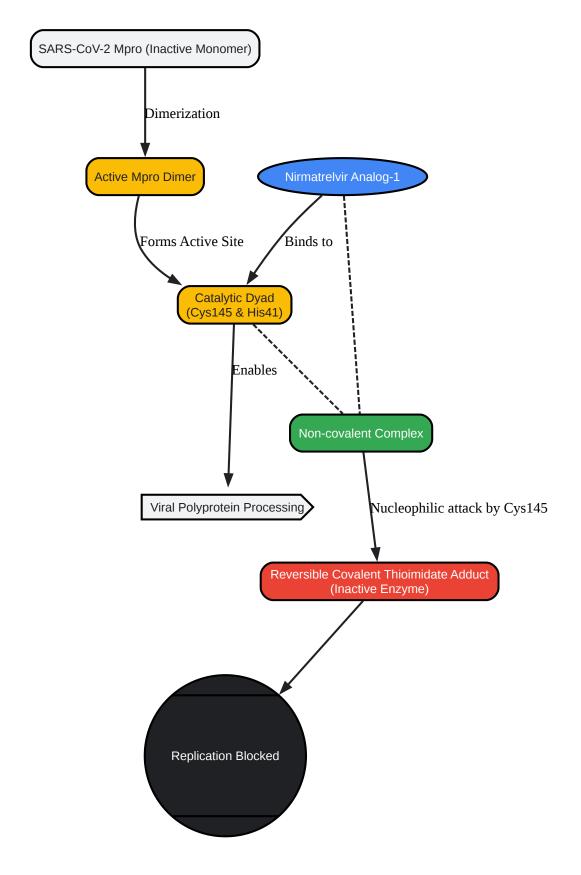


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Caption: Experimental workflow for confirming covalent binding of **Nirmatrelvir analog-1** to Mpro.

Signaling Pathway of Covalent Inhibition





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Caption: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by Nirmatrelvir analog-1.



Experimental ProtocolsFRET-based Mpro Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (Ki and IC50) of the Nirmatrelvir analog. It relies on the cleavage of a fluorescently labeled peptide substrate by Mpro, which results in a measurable change in fluorescence.

Materials:

- Purified, active SARS-CoV-2 Mpro enzyme.
- FRET peptide substrate containing a fluorophore and a quencher.
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Nirmatrelvir analog-1 and control inhibitors.
- 384-well microplates.
- Fluorescence plate reader.

Procedure:

- Compound Preparation: Prepare a serial dilution of the Nirmatrelvir analog-1 in DMSO.
 Further dilute these solutions in the assay buffer to achieve the desired final concentrations.
 Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
- Enzyme and Inhibitor Incubation: Add the diluted inhibitor solutions to the wells of the microplate. Add the Mpro enzyme solution to all wells except the no-enzyme controls. Incubate the plate for 30 minutes at 30°C to allow for inhibitor-enzyme binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
- Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.



 Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
 The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Mass Spectrometry Analysis of Covalent Adduct

Mass spectrometry is employed to confirm the formation of a covalent bond between the Nirmatrelvir analog and Cys145 of Mpro.

Materials:

- Purified, active SARS-CoV-2 Mpro.
- Nirmatrelvir analog-1.
- Incubation buffer.
- LC-MS system (e.g., Orbitrap).
- Proteolytic enzyme (e.g., trypsin).
- Reagents for protein denaturation, reduction, and alkylation.

Procedure:

- Incubation: Incubate the Mpro enzyme with an excess of the Nirmatrelvir analog-1 to ensure complete binding.
- Intact Protein Analysis: Analyze the intact protein-inhibitor complex using LC-MS to observe the mass shift corresponding to the covalent addition of the inhibitor.
- Proteolytic Digestion: Denature, reduce, and alkylate the protein-inhibitor complex. Digest the complex into smaller peptides using a protease like trypsin.
- Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS.



 Data Analysis: Identify the peptide fragment containing Cys145 and confirm the mass modification corresponding to the covalent attachment of the Nirmatrelvir analog. MS/MS fragmentation will provide sequence information to pinpoint the modification to the Cys145 residue.

X-ray Crystallography of Mpro in Complex with Nirmatrelvir Analog-1

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of the covalent bond and the interactions between the inhibitor and the enzyme's active site.

Materials:

- Highly purified and concentrated SARS-CoV-2 Mpro.
- Nirmatrelvir analog-1.
- · Crystallization screens and reagents.
- Cryoprotectant.
- Synchrotron X-ray source.

Procedure:

- Complex Formation: Incubate the purified Mpro with the Nirmatrelvir analog-1 to form the covalent complex.
- Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Optimize the lead conditions to obtain diffraction-quality crystals.
- Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.



Refine the model and build the inhibitor into the electron density map.

• Structural Analysis: Analyze the final structure to visualize the covalent bond between the nitrile group of the Nirmatrelvir analog and the sulfur atom of Cys145. Examine the hydrogen bonds and other non-covalent interactions that stabilize the inhibitor in the active site. The resulting structure will reveal a thioimidate adduct formed between the inhibitor and Cys145. [4][7]

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